Urea, N'-arabinosyl-N-methyl-N-nitroso- is a chemical compound that belongs to the class of N-nitrosoureas. These compounds are known for their potential carcinogenic properties and are primarily studied for their effects on DNA and cellular mechanisms. This specific compound is characterized by the presence of a nitroso group attached to a methylated urea structure, which is further modified by an arabinosyl group.
The primary source of information regarding Urea, N'-arabinosyl-N-methyl-N-nitroso- includes scientific databases such as PubChem and various research articles that discuss its synthesis, properties, and biological effects. Notably, N-nitroso-N-methylurea is often referenced in studies related to mutagenicity and carcinogenicity due to its structural similarities.
Urea, N'-arabinosyl-N-methyl-N-nitroso- can be classified as:
The synthesis of Urea, N'-arabinosyl-N-methyl-N-nitroso- typically involves the reaction of N-methylurea with nitrous acid or sodium nitrite in an acidic medium. This process generates the nitroso derivative through the formation of a nitrosamine.
The molecular structure of Urea, N'-arabinosyl-N-methyl-N-nitroso- can be represented as follows:
CC(N=O)C(=O)N(C)C1C(C(C(C1O)O)O)O
Urea, N'-arabinosyl-N-methyl-N-nitroso- participates in various chemical reactions typical for nitrosoureas:
The reactivity of this compound is largely attributed to the presence of the nitroso group, which can readily engage in electrophilic substitution reactions with nucleophiles such as DNA bases.
The mechanism of action for Urea, N'-arabinosyl-N-methyl-N-nitroso- involves:
Studies have shown that exposure to similar compounds results in significant mutagenic effects in various biological models .
Urea, N'-arabinosyl-N-methyl-N-nitroso- is primarily used in research settings for:
CAS No.: 21900-52-7
CAS No.:
CAS No.: 2514-52-5